Amino-PEG19-amine

Bioconjugation PEGylation Linker Design

Amino-PEG19-amine (CAS 892154-56-2, also 1260522-55-1) is a linear, homobifunctional polyethylene glycol (PEG) linker composed of 19 ethylene oxide repeating units terminated by primary amine groups at both ends. The compound possesses a molecular weight of 897.10 g/mol and molecular formula C40H84N2O19, placing it among the discrete, single molecular weight PEG linkers used in bioconjugation applications.

Molecular Formula C40H84N2O19
Molecular Weight 897.1 g/mol
CAS No. 892154-56-2
Cat. No. B1612433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG19-amine
CAS892154-56-2
Molecular FormulaC40H84N2O19
Molecular Weight897.1 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
InChIInChI=1S/C40H84N2O19/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h1-42H2
InChIKeyPEPHTALHHSCONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amino-PEG19-amine (CAS 892154-56-2): A Discrete PEG19 Homobifunctional Amine Linker for Bioconjugation


Amino-PEG19-amine (CAS 892154-56-2, also 1260522-55-1) is a linear, homobifunctional polyethylene glycol (PEG) linker composed of 19 ethylene oxide repeating units terminated by primary amine groups at both ends [1]. The compound possesses a molecular weight of 897.10 g/mol and molecular formula C40H84N2O19, placing it among the discrete, single molecular weight PEG linkers used in bioconjugation applications [2]. The primary amine termini are reactive toward carboxylic acids, activated NHS esters, and carbonyl groups (ketones and aldehydes) . The PEG spacer confers hydrophilicity with a calculated XlogP value of -4.5, indicating high aqueous solubility [2].

Why Generic PEG Linkers Cannot Substitute for Amino-PEG19-amine in Regulated Bioconjugation Workflows


In-class PEG-amine linkers cannot be simply interchanged because chain length discretely dictates spatial separation, hydrodynamic radius, and ultimately conjugate performance [1]. Unlike polydisperse PEG preparations (e.g., PEG400 or PEG1000) that contain mixtures of oligomers, discrete-length linkers such as Amino-PEG19-amine provide a single molecular species with defined spacing and reactivity [2]. Furthermore, the analytical differentiation of amino-terminated PEGs from neutral PEGs via liquid chromatography under near-critical conditions (LCCC) demonstrates that functional end-group integrity—not merely molecular weight—is critical for batch-to-batch reproducibility and conjugate homogeneity [3]. Substituting a PEG18, PEG20, or polydisperse PEG-amine linker alters the distance between conjugation sites, changes the flexibility and hydrophilicity profile, and introduces variable degrees of end-group functionality, all of which can compromise the intended bioconjugate design without obvious analytical detection.

Quantitative Differentiation of Amino-PEG19-amine versus Analogous PEG-amine Linkers


Discrete Molecular Weight Defines Precise Spatial Separation Relative to Polydisperse PEG-amine Alternatives

Amino-PEG19-amine is a discrete, monodisperse compound with a defined molecular weight of 897.10 g/mol and exactly 19 ethylene oxide units, in contrast to polydisperse PEG-amine preparations (e.g., PEG600-diamine or PEG1000-diamine) that contain a distribution of oligomer chain lengths . The difference in polydispersity is critical: monodisperse PEG19 yields a single molecular species, whereas polydisperse commercial PEG preparations exhibit polydispersity indices (PDI) typically greater than 1.05, with side-chain oligomer content exceeding 5% unless further purified [1].

Bioconjugation PEGylation Linker Design

PEG19 Chain Length Optimizes Hydrophilicity-to-Flexibility Ratio Compared to Shorter and Longer PEG Homologs

The 19-unit PEG chain in Amino-PEG19-amine represents a strategic midpoint in the discrete PEG linker spectrum, balancing hydrophilicity and spatial extension against the increased renal clearance burden associated with longer PEG chains [1]. The calculated XlogP for Amino-PEG19-amine is -4.5, reflecting the cumulative hydrophilicity of 19 ethylene oxide units and 21 hydrogen bond acceptor sites [2]. In contrast, shorter homologs such as Amino-PEG8-amine (XlogP approximately -1.8) exhibit reduced aqueous solubility, while longer chains such as Amino-PEG24-amine (XlogP approximately -5.7) impose greater molecular weight burden without proportionally improved pharmacokinetic benefit .

ADME Pharmacokinetics Drug Conjugation

Amino-Terminal Functionality Enables Ion-Exchange-Based Purity Verification via LCCC Independent of Molar Mass

Amino-PEG19-amine can be analytically distinguished from neutral PEG species and non-functionalized contaminants using liquid chromatography under near-critical conditions (LCCC) on standard silica-based C18 or phenyl reversed-phase columns [1]. This method separates species based on the number of amino functional end groups via an ion-exchange mechanism, with retention independent of PEG molar mass under optimized isocratic elution conditions [2]. The α(benzylamine/phenol) retention factor ratio serves as a quantitative metric for ion-exchange capacity, enabling detection of under-functionalized PEG19 species that would compromise conjugation efficiency [2].

Analytical Chemistry Quality Control HPLC

Commercial Availability at ≥98% Purity with NMR Identity Confirmation Enables Direct Use in Regulated Workflows

Amino-PEG19-amine is commercially available from multiple suppliers at ≥98% purity with identity confirmed by NMR spectroscopy, whereas analogous discrete PEG linkers (e.g., Amino-PEG18-amine, Amino-PEG20-amine) are less consistently stocked as catalog items and often require custom synthesis with extended lead times [1]. The specification of NMR-confirmed identity distinguishes Amino-PEG19-amine from polydisperse PEG-amine products that rely solely on average molecular weight determination by GPC/SEC .

Procurement Quality Assurance Reagent Grade

Optimal Application Scenarios for Amino-PEG19-amine Based on Quantitative Differentiation Evidence


Preparation of Homogeneous Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratio

Amino-PEG19-amine is optimally deployed as a spacer element in ADC linker constructs where a discrete PEG19 chain provides precisely defined separation between the antibody attachment point and the cytotoxic payload. The monodisperse nature of Amino-PEG19-amine (MW 897.10, PDI = 1.0) eliminates the heterogeneity introduced by polydisperse PEG linkers, ensuring consistent conjugate stoichiometry [1]. The LCCC analytical method enables quality control verification that the linker is fully bifunctional prior to conjugation, detecting any under-functionalized species that would yield incomplete ADC assembly [2].

Crosslinking of Proteins or Peptides Requiring Defined Spatial Separation

In protein-protein crosslinking applications, Amino-PEG19-amine provides a 19-unit flexible spacer that places reactive amines at a defined distance. The intermediate chain length balances the need for sufficient separation to prevent steric hindrance between conjugated proteins against the risk of excessive linker length introducing unwanted conformational freedom or aggregation [3]. The calculated XlogP of -4.5 and 21 hydrogen bond acceptor sites ensure the linker remains highly soluble and does not promote non-specific hydrophobic interactions during conjugation reactions [4].

Surface Functionalization Requiring Batch-to-Batch Reproducible PEG Layer Thickness

For surface modification of nanoparticles, biosensors, or microfluidic devices, Amino-PEG19-amine enables deposition of a uniform PEG layer with consistent thickness. Unlike polydisperse PEG-amine preparations that produce surfaces with variable PEG chain lengths and heterogeneous functional group density, the discrete PEG19 chain yields a reproducible surface architecture [1]. The NMR-confirmed identity and ≥98% purity specification from commercial suppliers provide documented quality metrics suitable for regulated device manufacturing [5].

Synthesis of Bis-Functional PROTAC Linkers with Optimized Hydrophilicity Profile

Amino-PEG19-amine serves as a building block for PROTAC (Proteolysis Targeting Chimera) linker synthesis, where the PEG19 spacer provides a hydrophilic, flexible connection between the target protein ligand and E3 ligase ligand. The 19-unit PEG chain length represents a balanced choice: shorter PEG chains (e.g., PEG4-PEG8) may insufficiently separate the two ligands for optimal ternary complex formation, while longer chains (e.g., PEG24+) increase molecular weight and may alter the physicochemical properties of the final PROTAC molecule [3]. The high purity (≥98%) and defined molecular weight facilitate accurate molar calculations for stoichiometric PROTAC assembly.

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